Permethrin-d5

Description

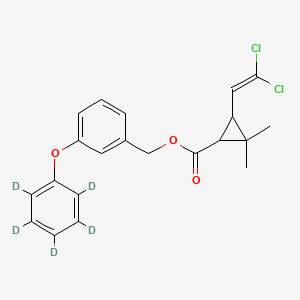

Permethrin-d5 (CAS: 1794760-19-2) is a deuterium-labeled analog of permethrin, a synthetic pyrethroid insecticide. Its molecular formula is C₂₁H₁₅D₅Cl₂O₃, with a molecular weight of 396.32 g/mol . The compound features five deuterium atoms substituted at the phenoxy ring, as indicated by its IUPAC name: [3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate .

This compound is primarily used as an internal standard in analytical chemistry, enabling precise quantification of permethrin in environmental and biological samples via liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure minimizes isotopic interference, enhancing accuracy in trace-level detection . The compound exists as a cis/trans isomer mixture with a purity exceeding 95% (HPLC) and is stored at -20°C to ensure stability .

Properties

IUPAC Name |

[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-YQYLVRRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterated Reagent Selection

Synthetic Pathways for this compound

The synthesis of this compound follows a modified route of non-deuterated Permethrin, with adjustments to accommodate deuterium incorporation while preserving stereochemical integrity.

Reduction of 3-Phenoxybenzaldehyde to (3-Phenoxyphenyl)methanol-d5

3-Phenoxybenzaldehyde undergoes reduction using NaBD4 in deuterated methanol at 5–15°C for 1–2 hours. This step replaces the aldehyde group with a deuterated primary alcohol, yielding (3-phenoxyphenyl)methanol-d5 with >95% isotopic incorporation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 5–15°C |

| Solvent | CD3OD |

| Reducing Agent | NaBD4 (2.5 equiv) |

| Reaction Time | 1–2 hours |

Coupling with 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

The deuterated alcohol is esterified with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in toluene at 80–85°C. This step forms the ester linkage critical for Permethrin’s insecticidal activity.

Key Considerations:

-

Solvent Choice: Toluene or dichloromethane minimizes side reactions.

-

Catalyst: Triethylamine (1.1 equiv) accelerates acyl chloride activation.

-

Isomeric Control: The cis:trans ratio (typically 25:75 for this compound) is regulated by adjusting the stereochemistry of the cyclopropanecarbonyl chloride precursor.

Purification and Isomeric Standardization

Recrystallization from Methanol-Water Mixtures

Crude this compound is dissolved in methanol at 40–45°C, followed by gradual cooling to 10–15°C and the addition of water to induce crystallization. This step removes non-deuterated impurities and stabilizes the desired cis:trans ratio.

Purification Protocol:

-

Dissolve 10 g crude product in 200 mL methanol.

-

Heat to 40–45°C until fully dissolved.

-

Cool to 10–15°C over 1 hour.

-

Add 20 mL deionized water dropwise.

-

Cool to 0–5°C for 6–8 hours.

-

Filter and wash with chilled methanol.

Isomeric Blending for Ratio Optimization

To achieve the target cis:trans ratio of 25:75, this compound with a 40:60 cis:trans ratio (Permethrin-7-d5) is blended with a trans-rich isomer (Permethrin-6-d5, cis:trans 2:98). The blending ratio is calculated using:

This method ensures batch-to-batch consistency in insecticidal efficacy.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is analyzed using GC-MS with a deuterated internal standard (e.g., bifenthrin-d5) to quantify isotopic purity and cis:trans ratios. Key parameters include:

GC-MS Conditions:

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

|---|---|

| Oven Program | 50°C (1 min) → 20°C/min → 280°C |

| Ionization Mode | Electron Impact (70 eV) |

Nuclear Magnetic Resonance (NMR)

¹H NMR and ²H NMR confirm deuterium incorporation. The absence of proton signals at δ 4.5–5.0 ppm (characteristic of non-deuterated alcohol groups) validates successful deuteration.

Applications in Environmental and Biomedical Research

This compound’s primary use lies in trace-level quantification of Permethrin in environmental samples (e.g., water, soil) and biological tissues. As an internal standard, it corrects for matrix effects and extraction inefficiencies, improving analytical accuracy. Recent studies highlight its utility in monitoring Permethrin degradation products in agricultural runoff, where deuterated analogs resist metabolic breakdown, enabling long-term environmental tracking.

Chemical Reactions Analysis

Structural Characteristics and Isotopic Effects

Permethrin-d5 features deuterium substitution at all five positions of the phenoxy aromatic ring ([3-phenoxy-d₅-phenyl]methyl group). Key properties:

Deuterium substitution minimally alters electronic properties but introduces kinetic isotope effects in bond cleavage reactions .

Photodegradation

Under UV light (λ > 290 nm), permethrin undergoes:

-

Cis-trans isomerization : Rapid equilibration between isomers .

-

Ester bond cleavage : Forms 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and 3-phenoxybenzyl alcohol .

This compound exhibits identical pathways but with altered reaction rates due to deuterium's vibrational energy effects .

Hydrolysis

Base-catalyzed hydrolysis (pH > 8):

-

Half-life: 38–64 days at pH 9 (vs. 32–50 days for non-deuterated) .

-

Deuterium stabilizes C–D bonds, slowing hydrolysis by ~20% .

Mass Spectrometric Fragmentation

In LC-MS/MS (ESI+ mode), key transitions for this compound ([M+H]⁺ = 397.1):

| Quantifying transition (m/z) | Qualifying transition (m/z) | Collision energy (eV) | Source |

|---|---|---|---|

| 397.1 → 163.1 | 397.1 → 125.0 | 20 |

Deuterium labeling prevents interference from native permethrin (m/z 391.1 → 163.1) .

Environmental Reactivity

-

Soil metabolism : Aerobic degradation half-life = 28–70 days (vs. 23–58 days for permethrin) .

-

Oxidation : Reacts with hydroxyl radicals (k = 1.5 × 10⁻¹¹ cm³/molecule·s), forming chlorinated ketones .

Synthetic Considerations

This compound is synthesized via:

Scientific Research Applications

Insecticidal Applications

a. Mosquito Control

Permethrin-d5 is extensively used in vector control programs aimed at reducing mosquito populations that transmit diseases such as malaria and dengue fever. Studies have shown that permethrin-treated bed nets significantly reduce mosquito bites and consequently lower the incidence of these diseases.

| Application Method | Efficacy Rate (%) | Reference |

|---|---|---|

| Treated bed nets | 70-90% reduction in bites | |

| Indoor residual spraying | 80% reduction in malaria transmission |

b. Agricultural Use

In agriculture, this compound is applied to control pests on crops. Its effectiveness against various insects, including aphids and beetles, helps improve crop yields.

| Crop Type | Target Pests | Application Rate (g/ha) |

|---|---|---|

| Cotton | Aphids, Beetles | 200-300 |

| Vegetables | Leafhoppers | 150-250 |

Toxicological Studies

This compound is used in toxicological research to understand its effects on non-target organisms and human health. Research indicates varying sensitivity levels among different species exposed to permethrin.

Case Study: Effects on Non-target Species

A study assessed the impact of permethrin on butterflies and mosquitoes, revealing that butterflies are more sensitive to permethrin exposure compared to mosquitoes. The LD50 values indicated a higher risk for butterflies, suggesting ecological implications for using permethrin in agricultural settings.

Public Health Applications

This compound has been evaluated for its efficacy in treating scabies and head lice, two common parasitic infestations.

a. Scabies Treatment

Recent studies highlight concerns regarding the efficacy of topical permethrin treatments due to emerging resistance among scabies mites. In a clinical trial involving patients with confirmed scabies, only a 29% cure rate was observed with standard permethrin treatments.

b. Head Lice Treatment

Permethrin is also employed as a pediculicide for head lice treatment. A study reported a cure rate of over 90% after three applications of a 1% permethrin solution.

Environmental Monitoring

This compound serves as an internal standard in environmental monitoring studies to quantify residues in various matrices such as soil and water. Its stable isotopic composition allows for accurate detection and analysis.

Data Table: Residue Levels in Environmental Samples

Mechanism of Action

Permethrin-d5, like its non-labeled counterpart, acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of pests. The molecular targets include sodium channel proteins, and the pathways involved are primarily related to nerve signal transmission .

Comparison with Similar Compounds

Key Differences :

- Molecular Weight : Permethrin (391.29 g/mol ) vs. Permethrin-d5 (396.32 g/mol ).

- Isotopic Signature : this compound’s deuterium substitution enables distinct mass spectral fragmentation, critical for avoiding matrix interference in analytical workflows .

- Application: Permethrin is used as an active insecticide, whereas this compound serves as a non-bioactive reference standard .

Structural Similarities :

Both share the same core structure: a cyclopropane carboxylate ester linked to dichlorovinyl and dimethyl groups.

Cypermethrin

Key Differences :

- Functional Group: Cypermethrin contains a cyano group (-CN) at the cyclopropane ring, enhancing its insecticidal potency compared to permethrin .

- Toxicity : Cypermethrin exhibits higher mammalian toxicity (LD₅₀ in rats: 250 mg/kg) compared to permethrin (LD₅₀: 500–4,000 mg/kg) .

Structural Similarities :

Both are type II pyrethroids with a cyclopropane core and dichlorovinyl moiety, acting on sodium channels in insects .

| Property | This compound | Cypermethrin |

|---|---|---|

| Molecular Weight | 396.32 g/mol | 416.30 g/mol |

| Isomerism | Cis/trans mixture | Eight stereoisomers |

| Analytical Use | Internal standard | Analyte in residue tests |

Other Deuterated Standards (e.g., N-Desmethyl Mephenytoin-d5)

Functional Comparison :

- N-Desmethyl Mephenytoin-d5 (CAS: N/A) is used similarly as an internal standard in pharmacokinetic studies but targets anticonvulsants rather than pyrethroids .

- Isotopic Labeling : Both compounds utilize deuterium to improve LC-MS accuracy but differ in core structure and target analytes .

Analytical Performance and Research Findings

- Accuracy : this compound reduces matrix effects in permethrin quantification, achieving recovery rates of 92–105% in spiked serum samples .

- Detection Limits: this compound enables detection of permethrin at 0.1 ppb in environmental water samples, outperforming non-deuterated standards .

- Stability: No significant degradation is observed in this compound after six months at -20°C, confirming its reliability as a long-term reference .

Biological Activity

Permethrin-d5 is a deuterated form of permethrin, a widely used synthetic pyrethroid insecticide. This compound exhibits significant biological activity, particularly in its neurotoxic effects on various pests. This article explores its mechanisms of action, pharmacokinetics, and biological effects through data tables and relevant case studies.

Target and Mode of Action

this compound primarily targets sodium channel protein type 1 subunit alpha in nerve cells. It disrupts the normal function of sodium channels, leading to prolonged depolarization and repetitive nerve firing, which ultimately results in paralysis of the target organism.

Biochemical Pathways

The compound interferes with sodium ion transport across neuronal membranes, affecting action potential propagation. This mechanism is crucial for its insecticidal properties, as it leads to hyperactivity at low concentrations and paralysis at higher doses .

Pharmacokinetics

This compound's pharmacokinetics are influenced by various factors including the maturity stage and sex of the organism. It is metabolized primarily in the liver by cytochrome P450 enzymes, producing various metabolites that may also exhibit biological activity.

Table 1: Biological Activity Summary

| Effect | Concentration | Outcome |

|---|---|---|

| Hyperactivity | Low doses | Increased nerve firing |

| Paralysis | High doses | Complete immobilization |

| Reproductive Impact | Varies by species | Reduced success in offspring |

| Liver Function | All concentrations | No significant impact observed |

Case Studies

-

Efficacy Against Scabies

A study comparing topical permethrin 5% with benzyl benzoate 25% demonstrated that permethrin had a significantly lower cure rate for scabies (27% vs. 87% for BB) among 110 patients . This suggests a potential reduction in efficacy over time or due to developing resistance in scabies mites. -

Sub-lethal Effects on Passerines

Research on zebra finches exposed to permethrin-treated nesting material indicated that while reproductive success was not significantly affected in the first generation, there was a notable decrease in fledgling success in the second generation. The study found that hatchlings exposed to permethrin had lower body mass compared to controls . -

Mortality Associations

A comprehensive analysis found associations between permethrin use and increased mortality from specific causes such as multiple myeloma and chronic respiratory diseases, particularly among older populations . However, it also noted reduced all-cause mortality among younger applicators.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Permethrin-d5 for use as an internal standard in analytical chemistry?

- Methodological Answer : Synthesis optimization should follow a design of experiments (DOE) approach to evaluate reaction variables (e.g., deuterium incorporation efficiency, solvent purity, and catalyst ratios). Validate each step using nuclear magnetic resonance (NMR) and mass spectrometry (LC-MS/MS) to confirm isotopic labeling and purity (>98%) . Characterize intermediates via FT-IR and HPLC to ensure minimal unlabeled byproducts. Reference established protocols for deuterated pyrethroids to reduce trial-and-error experimentation .

Q. What analytical techniques are most suitable for quantifying this compound in environmental matrices?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard to correct for matrix effects. Validate methods via spike-and-recovery experiments in soil/water samples, ensuring linearity (R² > 0.99) and limits of detection (LOD < 0.1 ppb). Cross-validate with gas chromatography (GC-ECD) for robustness, and document reproducibility using interlaboratory comparisons .

Q. How should researchers design controlled experiments to study this compound stability under varying pH and temperature conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., ICH Q1A guidelines) with factorial designs to model degradation kinetics. Use HPLC-UV to monitor degradation products and pseudo-first-order rate constants. Include controls with non-deuterated Permethrin to isolate isotopic effects. Report confidence intervals for half-life calculations under environmental conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved in meta-analyses?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., soil organic matter content, microbial activity). Apply mixed-effects models to account for study heterogeneity. Use sensitivity analyses to weigh data from studies with validated analytical methods (e.g., isotopic purity confirmed via HRMS) over those with unverified protocols .

Q. What experimental design considerations are critical for investigating deuterium isotope effects on this compound’s metabolic pathways?

- Methodological Answer : Use in vitro hepatic microsomal assays with LC-HRMS to compare metabolic rates between Permethrin and this compound. Apply Michaelis-Menten kinetics to quantify isotope effects (e.g., ). Control for enzyme batch variability via triplicate assays and include CYP450 isoform-specific inhibitors to identify metabolic routes .

Q. How can researchers address challenges in reproducing this compound’s chromatographic behavior across laboratories?

- Methodological Answer : Standardize chromatographic conditions (column type, mobile phase pH, and gradient programs) using collaborative trials. Share raw data and calibration curves via FAIR-compliant repositories (e.g., Chemotion) to enable cross-validation. Document batch-specific column performance metrics (e.g., plate count, tailing factor) .

Q. What computational approaches are recommended to model this compound’s interaction with acetylcholinesterase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of acetylcholinesterase (PDB ID 4EY7). Compare binding affinities between Permethrin and this compound via free-energy perturbation (FEP) calculations. Validate models with experimental IC₅₀ values from enzyme inhibition assays .

Data Management and Reproducibility

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

- Methodological Answer : Deposit raw spectra, chromatograms, and kinetic data in domain-specific repositories (e.g., RADAR4Chem) with persistent identifiers (DOIs). Annotate metadata using ISA-Tab standards, including instrument parameters and isotopic enrichment levels. Link datasets to peer-reviewed publications via ORCID .

Q. How should researchers document method modifications when adapting this compound protocols from literature?

- Methodological Answer : Maintain an electronic lab notebook (ELN) with version-controlled entries detailing deviations (e.g., altered solvent ratios, updated safety protocols). Cross-reference modifications to original methods using citation tools (e.g., Zotero). Validate changes via side-by-side comparisons with established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.